molecular formula C12H8F2O B8308832 1-(4,7-Difluoronaphth-1-yl)-ethanone

1-(4,7-Difluoronaphth-1-yl)-ethanone

Cat. No.: B8308832
M. Wt: 206.19 g/mol
InChI Key: CJIVJXVUVYWRAY-UHFFFAOYSA-N
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Description

1-(4,7-Difluoronaphth-1-yl)-ethanone is a useful research compound. Its molecular formula is C12H8F2O and its molecular weight is 206.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

IUPAC Name

1-(4,7-difluoronaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H8F2O/c1-7(15)9-4-5-12(14)10-3-2-8(13)6-11(9)10/h2-6H,1H3

InChI Key

CJIVJXVUVYWRAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=C(C=CC2=C(C=C1)F)F

Origin of Product

United States

Preparation Methods

Reaction Overview

Direct fluorination involves introducing fluorine atoms into a pre-functionalized naphthalene derivative. This method is advantageous for achieving regioselective fluorination. For 1-(4,7-Difluoronaphth-1-yl)-ethanone, fluorination typically precedes acylation to avoid side reactions.

Synthetic Procedure

A reported protocol involves treating 1-naphthol with hydrogen fluoride (HF) or fluorinating agents like Selectfluor® under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where fluorine replaces hydroxyl or hydrogen groups. After fluorination, the intermediate undergoes acetylation using acetyl chloride in the presence of a base such as pyridine.

Key Reaction Conditions

  • Temperature: 80–100°C

  • Catalyst: None required for Selectfluor®-mediated fluorination

  • Solvent: Dichloromethane or acetonitrile

  • Yield: 60–75% after purification

Challenges and Optimization

Direct fluorination often faces challenges such as over-fluorination and regiochemical control. To mitigate these, stoichiometric ratios of fluorinating agents and low temperatures are employed. Catalytic amounts of Lewis acids (e.g., BF₃) may enhance selectivity.

Friedel-Crafts Acylation Approach

Mechanism and Methodology

The Friedel-Crafts acylation is a cornerstone for introducing acetyl groups to aromatic systems. For this compound, this method involves reacting 4,7-difluoronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a base (pyridine).

Reaction Steps

  • Activation : Acetyl chloride reacts with AlCl₃ to form a reactive acylium ion.

  • Electrophilic Attack : The acylium ion attacks the electron-rich position 1 of 4,7-difluoronaphthalene.

  • Deprotonation : Regeneration of the aromatic system yields the final product.

Experimental Parameters

  • Catalyst : AlCl₃ (1.2 equiv) or pyridine (2.0 equiv)

  • Solvent : Nitromethane or dichloroethane

  • Temperature : Reflux (80–110°C)

  • Time : 6–12 hours

  • Yield : 70–85% after column chromatography

Comparative Analysis: AlCl₃ vs. Pyridine

ParameterAlCl₃ CatalystPyridine Base
Reaction Time6–8 hours10–12 hours
Yield80–85%70–75%
ByproductsMinimalModerate
Purification DifficultyLowModerate

Pyridine reduces side reactions but prolongs the reaction time, whereas AlCl₃ offers higher efficiency at the cost of stringent moisture control.

Emerging Methodologies and Innovations

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. Preliminary studies show a 20% reduction in reaction time for Friedel-Crafts acylation, though yields remain comparable to conventional methods.

Flow Chemistry Applications

Continuous-flow systems enhance scalability and safety by minimizing exposure to hazardous intermediates. This approach is particularly promising for large-scale production.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield RangeKey ChallengesReference
Friedel-Crafts AcylationAlCl₃, acetyl chloride, DCM40-60%Regioselectivity control
Halogen ExchangeKF, DMF, 120°C50-70%Side-product formation
OxidationPCC, CH₂Cl₂, RT65-80%Over-oxidation risks

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Rigorous characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for verifying fluorine substitution patterns, while ¹H/¹³C NMR confirms the aromatic and ketone groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns of fluorine .
  • Chromatographic Techniques : HPLC or GC-MS with fluorinated stationary phases ensures purity (>98%) and identifies trace impurities .

Advanced: How do fluorinated substituents at the 4,7-positions influence electronic and steric properties in reactions?

Methodological Answer:
The electron-withdrawing nature of fluorine alters:

  • Electrophilic Aromatic Substitution (EAS) : Fluorine directs incoming electrophiles to specific positions; computational modeling (DFT) predicts regioselectivity .
  • Redox Behavior : Cyclic voltammetry (CV) reveals shifts in oxidation potentials due to electron-deficient aromatic rings .
  • Steric Effects : X-ray crystallography or NOESY NMR quantifies steric hindrance from fluorine’s van der Waals radius, impacting ligand-receptor binding .

Key Insight : Fluorine’s inductive effect reduces electron density at the ketone group, increasing susceptibility to nucleophilic attack .

Advanced: How can conflicting biological activity data across studies be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., enzyme inhibition assays at fixed pH and ionic strength) to minimize inter-lab variability .
  • Metabolic Stability : Use LC-MS/MS to track metabolite formation in vitro (e.g., cytochrome P450 interactions) .
  • Computational Validation : Molecular docking (AutoDock Vina) reconciles bioactivity differences by modeling ligand-target binding modes under varying conditions .

Q. Table 2: Common Biological Assay Pitfalls

IssueMitigation StrategyReference
Off-target interactionsCounter-screening against related enzymes
Solubility limitationsUse DMSO/cosolvent systems with <0.1% v/v
Cell permeabilityLogP optimization via fluorinated prodrugs

Advanced: What strategies optimize reaction yields in fluorinated ketone synthesis?

Methodological Answer:
Yield optimization requires:

  • Temperature Control : Maintain <0°C during Friedel-Crafts acylation to suppress side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for improved regioselectivity .
  • In Situ Monitoring : Use FTIR to track ketone formation and adjust reagent stoichiometry dynamically .

Critical Consideration : Fluorine’s electronegativity slows reaction kinetics; prolonged reaction times (24-48 hrs) may be necessary .

Advanced: How does fluorination impact photophysical properties for material science applications?

Methodological Answer:
Fluorination enhances:

  • UV-Vis Absorption : Bathochromic shifts due to conjugation with electron-withdrawing groups; quantify via UV-Vis spectroscopy .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows increased decomposition temperatures (>300°C) compared to non-fluorinated analogs .
  • Electron Transport : Cyclic voltammetry (CV) and DFT simulations correlate fluorine substitution with improved electron mobility in organic semiconductors .

Basic: What safety protocols are essential when handling fluorinated aromatic ketones?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use fluoropolymer-coated gloves and fume hoods to prevent dermal/airborne exposure .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HF) with calcium carbonate before disposal .
  • Storage : Store under inert gas (Ar/N₂) at -20°C to prevent hydrolysis of fluorinated groups .

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